3-Bromo-4-(2,5-dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide
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Overview
Description
3-bromo-4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H11BrN2O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves the following steps:
Sulfonation: The addition of a sulfonamide group to the benzene ring.
Pyrrolidinone Formation: The formation of the pyrrolidinone ring structure.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: Where the bromine atom can be replaced by other substituents.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.
Hydrolysis: The breakdown of the compound in the presence of water.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
3-bromo-4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Mechanism of Action
The mechanism of action of 3-bromo-4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide .
Uniqueness
3-bromo-4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
30279-51-7 |
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Molecular Formula |
C11H11BrN2O4S |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
3-bromo-4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H11BrN2O4S/c1-6-4-10(15)14(11(6)16)9-3-2-7(5-8(9)12)19(13,17)18/h2-3,5-6H,4H2,1H3,(H2,13,17,18) |
InChI Key |
WMDQTIGLDOMQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Br |
Origin of Product |
United States |
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